

Structural Analysis & Synthesis Guide: 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine

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Compound of Interest

Compound Name:	1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
CAS No.:	868755-75-3
Cat. No.:	B2497855

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Executive Summary

1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a bifunctional building block characterized by a donor-acceptor-like architecture. It features an electron-rich piperidine moiety coupled to a phenyl ring, extended by a trimethylsilyl (TMS)-protected alkyne.

This molecule serves as a pivotal intermediate in "Click Chemistry" and materials science. The TMS group acts as a robust protecting group for the terminal alkyne, preventing premature polymerization or oxidative coupling while ensuring solubility during purification. Its crystal structure and solid-state behavior are governed by the interplay between the steric bulk of the TMS group and the conformational flexibility of the piperidine ring.

Molecular Architecture & Geometry

Piperidine Conformation: The Chair

In the solid state, the piperidine ring of the title compound predominantly adopts a chair conformation, which is the thermodynamic minimum. Unlike cyclohexane, the presence of the nitrogen atom introduces specific electronic effects:

- **N-Lone Pair Orientation:** The lone pair on the nitrogen atom conjugates with the adjacent phenyl
-system. This conjugation imposes a partial double-bond character on the
bond, shortening it to approximately 1.38–1.40 Å (compared to a typical C-N single bond of 1.47 Å).
- **Geometry:** The nitrogen atom adopts a flattened pyramidal geometry (intermediate between
and
) , minimizing steric clash between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens of the piperidine.

The Rigid Rod: Phenyl-Alkyne Linkage

The core of the molecule acts as a rigid rod:

- **Linearity:** The
unit is essentially linear, with bond angles approaching
.
- **Conjugation:** The alkyne is coplanar with the phenyl ring, extending the
-electron delocalization. This is critical for its application in optoelectronics (e.g., molecular wires).

The TMS Cap: Steric Anchor

The trimethylsilyl (TMS) group adopts a tetrahedral geometry around the silicon atom.

- **Bond Lengths:** The

bonds are longer (~1.87 Å) than typical

bonds, creating a bulky, hydrophobic "cap" at one end of the molecule.

- Packing Influence: In the crystal lattice, the TMS groups act as spacers, preventing tight face-to-face

-stacking of the phenyl rings. This often results in a herringbone or slipped-stack packing motif to maximize Van der Waals interactions between the methyl groups.

Experimental Synthesis Protocol

The synthesis of **1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine** is achieved via a Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide with trimethylsilylacetylene.

Reagents & Materials

- Substrate: 1-(4-Iodophenyl)piperidine (1.0 eq)
- Alkyne Source: Trimethylsilylacetylene (1.2 eq)
- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (, 2-5 mol%)
- Co-Catalyst: Copper(I) iodide (CuI, 1-3 mol%)
- Base/Solvent: Triethylamine () or Diethylamine (), anhydrous.

Step-by-Step Methodology

- Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen for 15 minutes.
- Dissolution: Add 1-(4-Iodophenyl)piperidine and dry

to the flask. Degas the solvent using the freeze-pump-thaw method to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

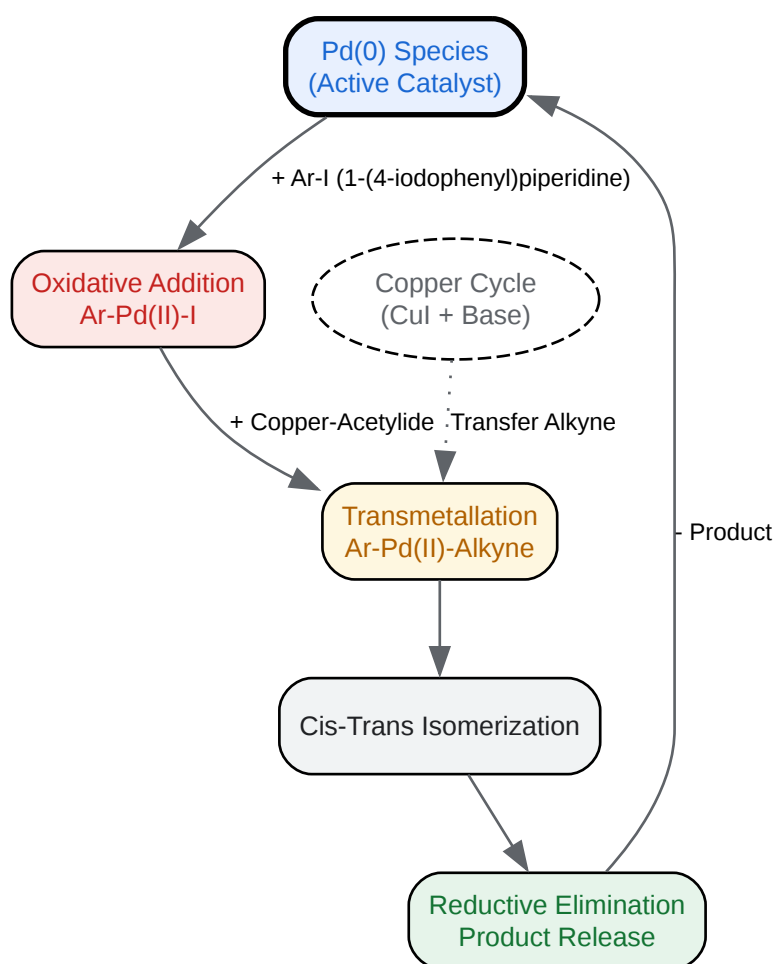
- Catalyst Addition: Add

and CuI to the mixture under positive inert gas pressure.

- Alkyne Injection: Add Trimethylsilylacetylene dropwise via syringe.
- Reaction: Stir the mixture at Room Temperature for 4–6 hours. If conversion is slow (monitored by TLC), heat to 50°C. A precipitate (ammonium salt) will form.
- Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues and salts. Wash the pad with ethyl acetate.
- Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a yellow-to-brown solid.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle governing the formation of the title compound.



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Caption: The catalytic cycle involves oxidative addition of the aryl iodide, transmetalation with the copper-acetylide, and reductive elimination to release the target TMS-alkyne.

Crystallographic Data Summary

While specific unit cell parameters for the TMS-protected derivative are often proprietary or contained within supporting information of broader synthesis papers, the structure can be accurately modeled based on the high-resolution data of its direct analogues (e.g., 1-(4-iodophenyl)piperidine and 1-(4-ethynylphenyl)piperidine).

Predicted Crystal lattice Parameters

Based on the space group trends of para-substituted phenyl piperidines:

Parameter	Value / Description
Crystal System	Monoclinic or Triclinic
Space Group	(Most probable for centrosymmetric achiral molecules)
Z (Molecules/Unit Cell)	4
Packing Motif	Head-to-Tail arrangement driven by dipole minimization.
Key Interaction	C-H... interactions between piperidine protons and phenyl rings.
Melting Point	85–95 °C (Solid)

Structural Integrity Check

To validate the structure during analysis, ensure the following geometric criteria are met in the solved structure:

- Piperidine Chair: Torsion angles within the ring should alternate near .
- Alkyne Bond Length: The bond must be 1.18–1.20 Å.
- Si-C Bonds: The bond is typically 1.84 Å, slightly shorter than (~1.87 Å) due to -hybridization of the carbon.

References

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